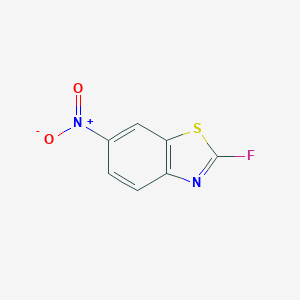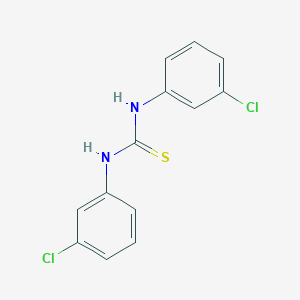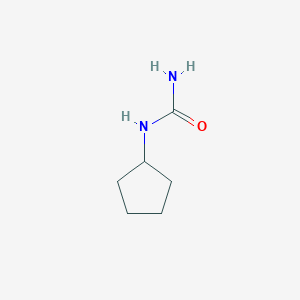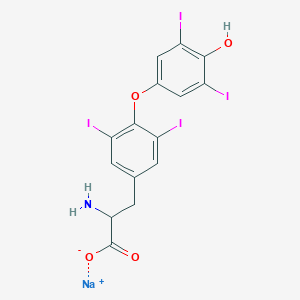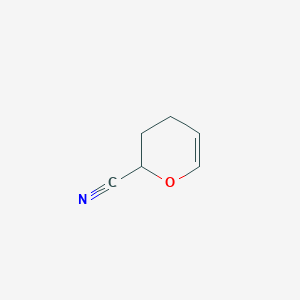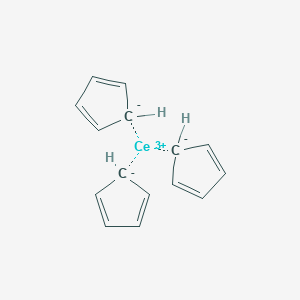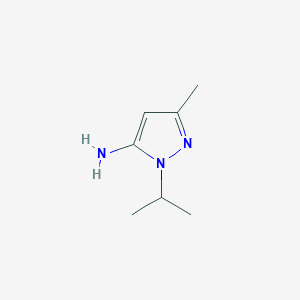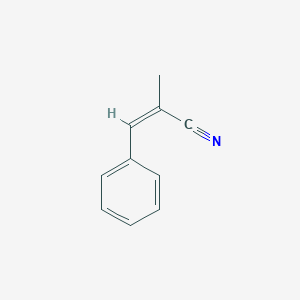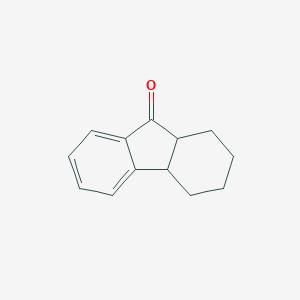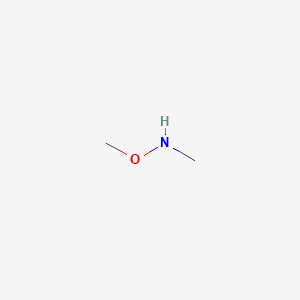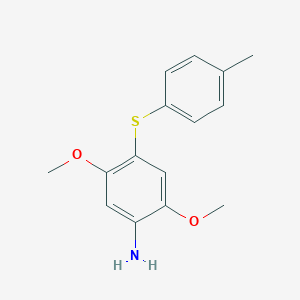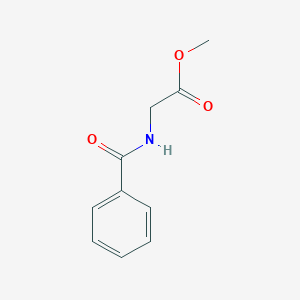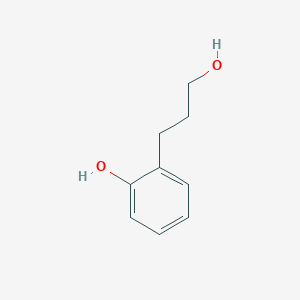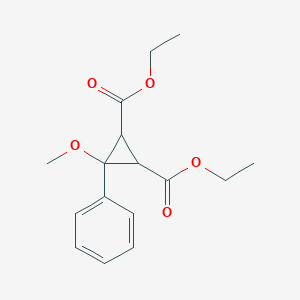
Diethyl 3-methoxy-3-phenylcyclopropane-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 3-methoxy-3-phenylcyclopropane-1,2-dicarboxylate (DMPPDC) is a cyclopropane derivative that has been widely studied for its potential use in medicinal chemistry. This compound has been found to exhibit a variety of biological activities, including antitumor, anti-inflammatory, and analgesic effects. In
Mecanismo De Acción
The exact mechanism of action of Diethyl 3-methoxy-3-phenylcyclopropane-1,2-dicarboxylate is not fully understood, but several studies have suggested that it may work by inhibiting the activity of certain enzymes involved in tumor growth and inflammation. Specifically, Diethyl 3-methoxy-3-phenylcyclopropane-1,2-dicarboxylate has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is overexpressed in many types of cancer and is involved in the production of inflammatory mediators.
Efectos Bioquímicos Y Fisiológicos
Diethyl 3-methoxy-3-phenylcyclopropane-1,2-dicarboxylate has been found to exhibit a variety of biochemical and physiological effects. In addition to its antitumor, anti-inflammatory, and analgesic properties, Diethyl 3-methoxy-3-phenylcyclopropane-1,2-dicarboxylate has also been found to have antioxidant activity and to inhibit the growth of certain bacteria and fungi. These effects make Diethyl 3-methoxy-3-phenylcyclopropane-1,2-dicarboxylate a potentially useful compound for a wide range of applications in medicinal chemistry.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of Diethyl 3-methoxy-3-phenylcyclopropane-1,2-dicarboxylate is its relatively simple synthesis method, which makes it a readily available compound for laboratory experiments. Additionally, Diethyl 3-methoxy-3-phenylcyclopropane-1,2-dicarboxylate has been found to exhibit potent biological activity at relatively low concentrations, making it a potentially cost-effective compound for use in drug development. However, one limitation of Diethyl 3-methoxy-3-phenylcyclopropane-1,2-dicarboxylate is its relatively low solubility in aqueous solutions, which may make it difficult to work with in certain laboratory settings.
Direcciones Futuras
There are several potential future directions for research on Diethyl 3-methoxy-3-phenylcyclopropane-1,2-dicarboxylate. One area of focus could be on the development of more efficient synthesis methods for this compound, which could help to increase its availability for use in drug development. Additionally, further studies could be conducted to better understand the mechanism of action of Diethyl 3-methoxy-3-phenylcyclopropane-1,2-dicarboxylate and to identify potential molecular targets for this compound. Finally, research could be conducted to explore the potential use of Diethyl 3-methoxy-3-phenylcyclopropane-1,2-dicarboxylate in combination with other compounds for the treatment of cancer and other diseases.
Métodos De Síntesis
Diethyl 3-methoxy-3-phenylcyclopropane-1,2-dicarboxylate can be synthesized through a multistep reaction process. The starting material for this synthesis is 3-methoxyphenylacetic acid, which is first converted to its corresponding acid chloride. This intermediate is then reacted with diethyl malonate to form the desired product, Diethyl 3-methoxy-3-phenylcyclopropane-1,2-dicarboxylate. The yield of this process is typically around 50%, making it a relatively efficient method for synthesizing Diethyl 3-methoxy-3-phenylcyclopropane-1,2-dicarboxylate.
Aplicaciones Científicas De Investigación
Diethyl 3-methoxy-3-phenylcyclopropane-1,2-dicarboxylate has been extensively studied for its potential use in medicinal chemistry. One of the most promising applications of Diethyl 3-methoxy-3-phenylcyclopropane-1,2-dicarboxylate is in the treatment of cancer. Several studies have shown that Diethyl 3-methoxy-3-phenylcyclopropane-1,2-dicarboxylate exhibits potent antitumor activity in vitro and in vivo. In addition to its antitumor effects, Diethyl 3-methoxy-3-phenylcyclopropane-1,2-dicarboxylate has also been found to have anti-inflammatory and analgesic properties, making it a potentially useful compound for the treatment of pain and inflammation.
Propiedades
Número CAS |
1472-10-2 |
|---|---|
Nombre del producto |
Diethyl 3-methoxy-3-phenylcyclopropane-1,2-dicarboxylate |
Fórmula molecular |
C16H20O5 |
Peso molecular |
292.33 g/mol |
Nombre IUPAC |
diethyl 3-methoxy-3-phenylcyclopropane-1,2-dicarboxylate |
InChI |
InChI=1S/C16H20O5/c1-4-20-14(17)12-13(15(18)21-5-2)16(12,19-3)11-9-7-6-8-10-11/h6-10,12-13H,4-5H2,1-3H3 |
Clave InChI |
ZJAPBMNMCUJUJY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1C(C1(C2=CC=CC=C2)OC)C(=O)OCC |
SMILES canónico |
CCOC(=O)C1C(C1(C2=CC=CC=C2)OC)C(=O)OCC |
Sinónimos |
3-Methoxy-3-phenyl-1,2-cyclopropanedicarboxylic acid diethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



